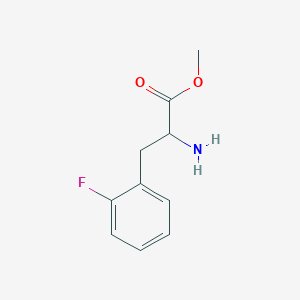

Methyl 2-amino-3-(2-fluorophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMPNHTUKJJNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296854 | |

| Record name | 2-Fluorophenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191930-42-4 | |

| Record name | 2-Fluorophenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191930-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 3 2 Fluorophenyl Propanoate and Analogues

Chemo- and Regioselective Fluorination Strategies

Achieving selectivity in fluorination reactions is a significant challenge in organic synthesis. The following sections explore various strategies that have been developed to introduce fluorine atoms at specific positions within a molecule, a crucial step in the synthesis of compounds like Methyl 2-amino-3-(2-fluorophenyl)propanoate.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as the fluorine source. beilstein-journals.org This approach is a cornerstone of organofluorine chemistry, though the low nucleophilicity and high basicity of fluoride ions can present challenges. ucla.edu A variety of reagents have been developed to overcome these hurdles, including alkali metal fluorides (e.g., KF, CsF) and ammonium (B1175870) fluorides (e.g., tetrabutylammonium (B224687) fluoride - TBAF). nih.govresearchgate.net

In the context of synthesizing fluorinated amino acids, nucleophilic fluorination can be employed in SNAr (nucleophilic aromatic substitution) reactions to introduce fluorine onto an aromatic ring. For the synthesis of this compound, a precursor such as Methyl 2-amino-3-(2-chlorophenyl)propanoate could potentially undergo nucleophilic fluorination. The success of such reactions often depends on the presence of electron-withdrawing groups on the aromatic ring to activate it for substitution. nih.gov

| Reagent Type | Examples | Key Characteristics |

| Alkali Metal Fluorides | KF, CsF | Cost-effective but often require harsh reaction conditions (high temperatures). nih.gov |

| Ammonium Fluorides | TBAF, Me₄NF | More soluble in organic solvents, allowing for milder reaction conditions. nih.gov |

| Deoxyfluorinating Reagents | DAST, Deoxofluor | Used to convert hydroxyl groups to fluorine, a common strategy for fluorinating amino acid side chains. nih.gov |

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" species to a nucleophilic center, such as an enolate or an electron-rich aromatic ring. researchgate.net This strategy has become increasingly popular due to the development of user-friendly and effective N-F reagents. nih.gov Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example of such a reagent, known for its efficiency and selectivity. mdpi.comresearchgate.net

For the synthesis of fluorinated amino acids, electrophilic fluorination can be applied to a pre-formed carbanion or enolate of an amino acid derivative. For instance, an N-protected glycine (B1666218) ester could be deprotonated and then treated with an electrophilic fluorinating agent to introduce a fluorine atom at the α-position. Diastereoselective fluorination can be achieved by employing a chiral substrate or catalyst. nih.gov

| Reagent | Abbreviation | Typical Substrates |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1,3-Dicarbonyl compounds, enamides, electron-rich aromatics. mdpi.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, silyl (B83357) enol ethers. nih.gov |

| 1-Fluoro-2-pyridone | Used for the fluorination of various nucleophiles. nih.gov |

A study on the electrophilic fluorination of β-diketones using Selectfluor® in the presence of a β,β-diaryl serine catalyst demonstrated high yields (74–99%) and excellent enantioselectivities (up to 94% ee). mdpi.com While not directly on the target molecule, this illustrates the potential of catalytic asymmetric electrophilic fluorination in producing chiral fluorinated compounds.

C(sp³)–H Fluorination via Metal-Catalyzed Pathways

Direct C(sp³)–H fluorination is a highly desirable transformation as it allows for the late-stage introduction of fluorine into complex molecules without the need for pre-functionalization. researchgate.net This approach can significantly shorten synthetic routes. nih.gov Both palladium and copper-based catalytic systems have shown promise in this area.

A quinoline-based ligand has been shown to promote palladium-catalyzed β-C(sp³)–H fluorination of α-amino acids. nih.govacs.org This method allows for the synthesis of a range of unnatural enantiopure fluorinated α-amino acids. nih.govacs.org The strategy involves a sequential β-arylation followed by stereoselective fluorination. nih.govacs.org

Copper(II) catalysis has also been employed for the direct α-C(sp³)–H fluorination of α-amino acid derivatives to prepare quaternary α-fluorinated products. acs.org This method utilizes an auxiliary group to direct the fluorination to the desired position. acs.org A proposed mechanism involves a Cu(II) catalytic single electron transfer (SET) oxidative addition. acs.org

| Metal Catalyst | Directing Group/Ligand | Position of Fluorination | Key Features |

| Palladium | Quinoline-based ligand | β-position | Enables stereoselective fluorination of both primary and methylene (B1212753) C-H bonds. nih.govacs.org |

| Copper(II) | Pyridine-based auxiliary | α-position | Allows for the synthesis of quaternary α-fluorinated amino acids. acs.org |

Asymmetric Synthesis and Chiral Induction Techniques

Controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acids. The following sections discuss methods for achieving high levels of stereocontrol in the preparation of this compound and its analogues.

Stereoselective Alkylation and Arylation Reactions

A powerful strategy for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of a chiral glycine enolate equivalent. Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary have proven to be particularly effective for this purpose. beilstein-journals.orgnih.gov This methodology allows for the gram-scale synthesis of various non-canonical amino acids, including fluorinated derivatives. nih.gov

In this approach, the Ni(II) complex serves as a template, controlling the trajectory of the incoming electrophile. Alkylation of the complex with a suitable fluorinated benzyl (B1604629) halide, for instance, would lead to the desired carbon skeleton with high diastereoselectivity. Subsequent hydrolysis of the complex releases the enantiomerically enriched amino acid. beilstein-journals.orgnih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. This strategy is widely used in the asymmetric synthesis of amino acids. nih.gov

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.org For example, an N-acylated oxazolidinone can be enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the electrophile to one face of the enolate, resulting in a highly diastereoselective reaction. wikipedia.org Similarly, amides derived from pseudoephedrine can undergo highly diastereoselective alkylations. nih.gov

In the synthesis of fluorinated amino acids, a chiral auxiliary can be used to control the stereochemistry during an alkylation step with a fluorinated electrophile. For instance, Seebach's imidazolidinone methodology has been used for the synthesis of fluorinated amino acids via alkylation. psu.edu

| Chiral Auxiliary | Type of Transformation | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions | Provides high levels of diastereoselectivity in forming new stereocenters. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation reactions | Effective for the synthesis of enantiomerically enriched carboxylic acids and amino acids. nih.gov |

| Seebach's Imidazolidinones | Alkylation reactions | Used in the synthesis of enantiomerically pure fluorinated amino acids. psu.edu |

Enantioselective Catalytic Systems in Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. Enantioselective catalysis, utilizing chiral catalysts to favor the formation of one enantiomer over the other, has become the cornerstone of modern asymmetric synthesis. These methods are broadly categorized into photoredox catalysis, transition metal catalysis, and organocatalysis, each offering unique advantages in accessing compounds like this compound.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. researchgate.net Organic dyes such as Eosin Y and acridinium (B8443388) salts are often employed as cost-effective, metal-free alternatives to traditional iridium and ruthenium complexes. researchgate.netnih.govnih.gov

Eosin Y, a well-known dye, can act as a potent photoredox catalyst, often used in reactions involving hydrogen atom transfer (HAT) or the generation of radical anions. nih.govnih.govresearchgate.net For the synthesis of fluorinated amino acid precursors, these catalytic systems can facilitate C-H functionalization or decarboxylative couplings. nih.gov For instance, a photocatalytic cycle can be initiated where the excited state of Eosin Y engages in an electron transfer with a suitable substrate, which can lead to the formation of a carbon-centered radical that subsequently participates in bond formation. cas.cn

Acridinium-based organophotocatalysts are another class of potent organic dyes. polyu.edu.hkresearchgate.net Their strong oxidizing power in the excited state allows them to activate a wide range of substrates. researchgate.net The synthesis of unnatural amino acids can be achieved through metallaphotoredox catalysis, where an acridinium photocatalyst is paired with a transition metal co-catalyst. This dual catalytic system can enable cross-electrophile couplings, for example, between an amino acid-derived alkyl halide and a fluorinated aryl halide, to construct the desired framework. nih.gov The modularity and tunability of acridinium catalysts have led to the development of more stable and potent versions, making them highly valuable for complex molecular synthesis. researchgate.netpolyu.edu.hk

Table 1: Examples of Photoredox Catalysis Parameters This table is illustrative of typical conditions and catalysts in photoredox reactions relevant to amino acid synthesis.

| Photocatalyst | Co-catalyst / Additive | Light Source | Reaction Type | Ref |

|---|---|---|---|---|

| Eosin Y | N,N-Diisopropylethylamine | Blue LED (440 nm) | Decarboxylative Alkylation | nih.gov |

| [Ir(ppy)₃] | (CuOTf)₂·C₆H₅CH₃ | Blue LED (455 nm) | Aryl Difluoroalkylation | acs.org |

| Acridinium Salt | Nickel Complex | Visible Light | Cross-Electrophile Coupling | nih.gov |

Transition metals are workhorses in catalytic asymmetric synthesis due to their diverse reactivity and ability to coordinate with organic molecules, thereby precisely controlling the stereochemical outcome of a reaction.

Palladium (Pd): Palladium catalysis is a cornerstone for C-C and C-F bond formation. A prominent method for preparing fluorinated phenylalanine analogues is the Negishi cross-coupling reaction. This involves the Pd(0)-catalyzed coupling of an organozinc reagent with a fluorinated aryl halide. nih.gov Another powerful strategy is the Pd-catalyzed fluorination of arylboronic acid derivatives, which provides a direct route to the fluorinated aromatic moiety. nih.govnih.gov While highly effective, these reactions can sometimes produce mixtures of regioisomers, requiring careful optimization. beilstein-journals.org

Iridium (Ir): Iridium complexes are highly effective catalysts, particularly for asymmetric hydrogenation reactions. In the context of amino acid synthesis, Ir-catalyzed hydrogenation of prochiral enamides or related precursors can deliver the chiral amine functionality with excellent enantioselectivity. Furthermore, iridium complexes are frequently used as photocatalysts in dual catalytic systems with other transition metals, such as copper or nickel, to perform challenging cross-coupling reactions under mild conditions. acs.org

Copper (Cu): Copper catalysts are cost-effective and have shown remarkable utility in asymmetric synthesis. Copper(I)-catalyzed asymmetric conjugate addition of glycine derivatives to activated olefins is an efficient method for preparing a variety of unnatural chiral α-amino acids. These reactions typically employ a chiral ligand to induce high enantioselectivity, providing access to γ-aryl-α-amino acid derivatives which can serve as precursors to fluorinated analogues.

Gold (Au): Asymmetric gold catalysis has rapidly developed, primarily leveraging gold's unique carbophilic π-acidity to activate alkynes and allenes. While direct gold-catalyzed synthesis of fluorinated phenylalanine is less common, gold catalysts are used in asymmetric Mannich reactions and various cycloisomerizations that construct complex chiral architectures. The development of chiral ligands for gold has enabled efficient chiral induction, suggesting potential applicability in the synthesis of highly functionalized amino acids.

Table 2: Overview of Transition Metal-Catalyzed Reactions for Amino Acid Synthesis

| Metal Catalyst | Ligand Type | Reaction Type | Key Feature | Ref |

|---|---|---|---|---|

| Palladium(0) | Phosphine | Negishi Cross-Coupling | Forms C(sp²)-C(sp³) bond | nih.gov |

| Iridium(I) | Chiral Phosphine | Asymmetric Hydrogenation | Creates chiral amine center | |

| Copper(I) | Chiral Bisoxazoline (Box) | Asymmetric Conjugate Addition | Forms chiral α-amino acids |

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for the synthesis of chiral molecules, including fluorinated amino acids.

One of the most effective strategies is asymmetric phase-transfer catalysis (PTC). In this approach, a chiral catalyst, often a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of a reactant between an aqueous and an organic phase. nih.gov This has been successfully applied to the asymmetric alkylation of glycine Schiff bases with benzyl halides to produce a wide range of α-phenylalanine derivatives with high enantioselectivity.

Another powerful strategy is enamine catalysis, which often involves a chiral amine catalyst (such as a proline derivative). This approach can be combined with other catalytic cycles, for instance, a chiral anion phase-transfer cycle to activate an electrophilic fluorinating reagent like Selectfluor. nih.gov This dual-catalysis system enables the direct asymmetric fluorination of carbonyl compounds to generate fluorine-containing quaternary stereocenters. nih.gov Organocascade reactions, where multiple transformations occur in a single pot, have also been developed to generate chiral α-fluoro-β-amino aldehydes from simple achiral α,β-unsaturated aldehydes with high diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis is a powerful strategy that uses a pre-existing stereocenter in the starting material to control the formation of new stereocenters. For the synthesis of fluorinated amino acids, this often involves the stereocontrolled fluorination of a chiral precursor derived from a natural amino acid.

One established route involves the deoxyfluorination of enantiopure α-hydroxy-β-amino esters. nih.gov For example, using reagents like diethylaminosulfur trifluoride (DAST), the hydroxyl group can be replaced with fluorine. The reaction often proceeds through a neighboring group participation mechanism involving an aziridinium (B1262131) ion intermediate, which ensures high diastereoselectivity. nih.gov

Another approach utilizes chiral auxiliaries, such as oxazolidinones, to direct the stereochemical outcome of a reaction. For instance, an N-Boc arylsulfonyloxazolidine, derived from a natural amino acid like D-serine, can undergo diastereoselective fluorination. The chiral scaffold directs the incoming fluorinating agent to one face of the molecule, leading to the preferential formation of one diastereomer.

Crystallization-Induced Asymmetric Transformation

Crystallization-Induced Asymmetric Transformation (CIAT) is an efficient and scalable technique for resolving racemic mixtures. This method combines the selective crystallization of one diastereomer from a solution with the simultaneous in-situ racemization of the other diastereomer remaining in the solution. This dynamic process can theoretically convert an entire racemic starting material into a single, enantiomerically pure product, achieving yields far beyond the 50% limit of classical resolution.

This technique has been successfully applied to racemic phenylalanine methyl ester derivatives, which are close analogues of the target compound. The process typically involves the formation of diastereomeric salts with an optically active resolving agent, such as (2R,3R)-tartaric acid. In the presence of a catalyst, often an aldehyde like 5-nitrosalicylaldehyde, the unwanted enantiomer in the solution is continuously racemized, while the less soluble, desired diastereomeric salt selectively crystallizes out. After separation, the chiral resolving agent is removed to afford the enantiomerically enriched amino acid ester. This method offers an attractive alternative for producing enantiopure amino acids on a large scale.

Synthetic Routes from Common Chemical Precursors

The synthesis of unnatural α-amino acids like this compound often relies on well-established chiral precursors or auxiliaries to install the desired stereochemistry.

One of the most renowned methods is the Schöllkopf asymmetric synthesis. This approach utilizes a chiral bis-lactim ether auxiliary, typically (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from L-valine and glycine. The auxiliary is deprotonated with a strong base (e.g., n-BuLi) to form a nucleophilic anion, which is then alkylated with a suitable electrophile, such as 2-fluorobenzyl bromide. The bulky isopropyl group on the auxiliary effectively shields one face of the anion, leading to a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (S)-amino acid methyl ester with high enantiomeric purity. This method is versatile and has been used to prepare a wide array of enantiomerically pure α-amino acids.

Another common strategy involves using natural amino acids as chiral starting materials. For example, L-serine can be converted into a β-bromoalkyl intermediate. This intermediate can then be subjected to a cross-coupling reaction, such as a metallaphotoredox-catalyzed coupling with a fluorinated aryl halide, to introduce the 2-fluorophenyl group. nih.gov This two-step process leverages the inherent chirality of serine to produce optically pure unnatural amino acids. nih.gov

Reductive amination of a corresponding α-keto acid, 3-(2-fluorophenyl)pyruvic acid, is another viable route. The asymmetric version of this reaction can be achieved using chiral catalysts or enzymes, providing direct access to the desired enantiomer.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 3 2 Fluorophenyl Propanoate

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The primary amino group in Methyl 2-amino-3-(2-fluorophenyl)propanoate is a versatile nucleophilic center, readily participating in reactions common to amino acids and their esters. This reactivity is fundamental to its use in peptide synthesis and the creation of more complex molecular architectures.

Acylation: The amino group undergoes facile acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a cornerstone of peptide bond formation. For instance, reaction with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a common derivatization strategy for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netsemanticscholar.org The high reactivity of the amino group allows these reactions to proceed under mild conditions.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this process can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination or by using specific alkylating agents under carefully controlled conditions. The synthesis of related compounds often involves the alkylation of precursor molecules. mdpi.comresearchgate.net

Derivatization: Beyond simple acylation and alkylation, the amino group can be converted into a wide range of other functional groups. For example, it can be transformed into an isocyanate, a valuable intermediate for synthesizing ureas and carbamates. researchgate.net Derivatization is frequently employed to enhance the volatility and thermal stability of amino acids for analytical techniques, with common reagents including silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The primary goal of such derivatization is to replace the active hydrogens on the amino group with nonpolar moieties, thereby improving chromatographic behavior.

Table 1: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Product Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acid Anhydrides (e.g., PFPA) | Amide | GC-MS Analysis semanticscholar.org |

| Acylation | Acid Chlorides | Amide | Peptide Synthesis |

| Silylation | Silylating Agents (e.g., MTBSTFA) | Silylamine | GC-MS Analysis |

| Isocyanate Formation | Phosgene or Equivalents | Isocyanate | Synthesis of Ureas/Carbamates researchgate.net |

Reactivity of the Ester Moiety: Hydrolysis and Transesterification Reactions

The methyl ester moiety is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions are crucial for deprotection strategies in synthesis or for modifying the ester group to alter the compound's properties.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Enzymatic methods also provide a mild and stereoselective route for ester hydrolysis. For example, lipases have been successfully used for the kinetic resolution of similar fluorinated β-amino acid esters, selectively hydrolyzing one enantiomer to the carboxylic acid while leaving the other as the unreacted ester. mdpi.com This highlights a green and efficient method for preparing enantiomerically pure fluorinated amino acids.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base (like sodium methoxide) and involves reacting the compound with a different alcohol, often in large excess to drive the equilibrium towards the desired product. csic.es This process allows for the introduction of different alkyl or aryl groups, which can modulate the steric and electronic properties of the molecule.

Table 2: Reactions of the Methyl Ester Moiety

| Reaction Type | Conditions | Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | 2-amino-3-(2-fluorophenyl)propanoic acid sodium/potassium salt |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl), heat | 2-amino-3-(2-fluorophenyl)propanoic acid |

| Enzymatic Hydrolysis | Lipase (e.g., Burkholderia cepacia) in an organic solvent/water mixture | (S)- or (R)-2-amino-3-(2-fluorophenyl)propanoic acid mdpi.com |

| Transesterification | Alcohol (R'-OH), acid or base catalyst | This compound |

Chemical Transformations of the Fluorophenyl Moiety

The 2-fluorophenyl ring's reactivity is governed by the electronic effects of its substituents: the fluorine atom and the amino acid side chain.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is determined by the directing effects of the existing substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density via resonance, which stabilizes the cationic intermediate (arenium ion). masterorganicchemistry.com However, due to its high electronegativity, it is also a deactivating group via the inductive effect. libretexts.org

Alkyl Substituent (propanoate side chain): The -CH2-CH(NH2)COOCH3 group attached to the ring is considered an alkyl substituent. Alkyl groups are activating and ortho-, para-directing due to hyperconjugation and a weak electron-donating inductive effect. libretexts.org

The combined influence of these two groups dictates the position of incoming electrophiles. The fluorine atom directs to positions 3 (meta to the alkyl group) and 5 (para to the fluorine). The alkyl group at position 1 directs to positions 2 (ortho, already occupied by fluorine) and 6 (ortho), and position 4 (para). The activating nature of the alkyl group and the deactivating nature of the fluorine suggest that substitution will be favored at the positions most activated by the alkyl group and least deactivated by the fluorine. Therefore, positions 4 and 6 are the most likely sites for electrophilic attack. Friedel-Crafts acylation and alkylation are classic SEAr reactions that introduce acyl and alkyl groups, respectively, onto aromatic rings, typically using a Lewis acid catalyst like AlCl₃. nih.govmasterorganicchemistry.com

Table 3: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -F | 2 | Halogen | Deactivating | Ortho, Para |

| -CH₂R | 1 | Alkyl | Activating | Ortho, Para |

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org Aryl fluorides can be effective substrates for SNAr because fluorine is a good leaving group in this context, despite the strength of the C-F bond. nih.gov The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

For this compound, the ring is not strongly activated towards SNAr, as the alkyl side chain is electron-donating. However, under forcing conditions with strong nucleophiles (e.g., amide enolates, organolithium reagents), substitution of the fluorine atom may be possible. nih.govrsc.org The success of such reactions often depends on the ability of the nucleophile to attack the carbon bearing the fluorine and the stability of the resulting intermediate. orgsyn.orgscience.gov

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and developing new synthetic methods.

Reactions involving radical intermediates offer alternative pathways for functionalization. researchgate.net A radical, which contains an unpaired electron, can be generated from this compound or its derivatives through processes like single-electron transfer (SET) facilitated by photoredox catalysis. nih.gov

For instance, an excited-state photocatalyst could reduce a derivative of the molecule to form a radical anion. This intermediate could then undergo fragmentation or further reaction. Alternatively, oxidation could generate a radical cation. Such radical species can participate in a variety of transformations, including addition to alkenes or hydrogen atom transfer (HAT) reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov The fluorinated phenyl ring can influence the stability and reactivity of any radical intermediates formed on the aromatic system or the benzylic position.

Organometallic Intermediates in Catalytic Cycles

The catalytic transformations of this compound often involve the formation of transient organometallic intermediates, particularly in cross-coupling and C-H activation reactions. While direct studies on this specific ester are limited, mechanistic insights can be drawn from analogous systems involving fluorinated amino acids and palladium-based catalysts.

Palladium-catalyzed reactions, such as C-H fluorination, are proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. In this cycle, an initial C-H activation step forms a palladacycle intermediate. Subsequent oxidation of the Pd(II) center to Pd(IV) by a fluorine source is a key step. The resulting Pd(IV)-fluoride complex can then undergo reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst. The stability and reactivity of these high-valent palladium-fluoride species are crucial for the efficiency of the fluorination process springernature.com.

In the context of allylic C-H fluorination, computational and experimental studies suggest the involvement of an allylpalladium fluoride (B91410) as a key intermediate. Mechanistic investigations point towards a homobimetallic pathway where a neutral allylpalladium fluoride acts as a nucleophile, attacking a cationic allylpalladium electrophile to facilitate C-F bond formation northwestern.eduucla.edu. While not directly involving an aromatic C-F bond, these studies highlight the potential for palladium fluoride intermediates in catalytic fluorination.

For cross-coupling reactions, such as those involving peptide modifications, palladium catalysis can be used for late-stage functionalization of phenylalanine residues. These reactions proceed via C(sp3)-H activation, where a directing group guides the palladium catalyst to activate a specific C-H bond, leading to the formation of a palladacycle intermediate that can then react with a coupling partner researchgate.net.

The table below summarizes plausible organometallic intermediates in catalytic cycles analogous to those that this compound could undergo, based on literature for similar compounds.

| Catalytic Reaction Type | Proposed Key Organometallic Intermediate | Catalyst System Example | Plausible Role of Intermediate |

| C-H Fluorination | Pd(IV)-Fluoride Complex | Palladium(II) with an oxidizing fluorine source | Facilitates reductive elimination to form the C-F bond springernature.com. |

| Allylic C-H Fluorination | Allylpalladium Fluoride | Pd(0) with a fluoride source (e.g., AgF) | Acts as both a nucleophile and precursor to the electrophile in a homobimetallic mechanism northwestern.edu. |

| C(sp3)-H Activation/Cross-Coupling | Palladacycle formed via C-H activation | Pd(II) with a directing group | Orients the substrate for selective functionalization researchgate.net. |

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. The presence of a stereocenter at the α-carbon necessitates careful control of stereochemistry during chemical transformations.

Enzymatic methods have been shown to be highly effective in controlling the stereochemistry of reactions involving fluorinated phenylalanines. For instance, the enzyme phenylalanine aminomutase (PAM) can catalyze the stereoselective isomerization of α-phenylalanine derivatives. In a relevant study, PAM was used to catalyze the addition of ammonia (B1221849) to o-fluoro-(E)-cinnamic acid, yielding (S)-2-fluorophenylalanine with excellent enantioselectivity (>99% ee) nih.gov. This demonstrates the potential for enzymatic reactions to control the stereochemistry at the α-carbon.

In non-enzymatic stereoselective synthesis, chiral auxiliaries and catalysts are commonly employed. The asymmetric synthesis of fluorinated amino acids has been achieved using chiral Ni(II) complexes. In this approach, a chiral ligand coordinates to the nickel center, creating a chiral environment that directs the stereochemical course of alkylation reactions, leading to high enantiomeric excess of the desired product nih.govmdpi.com. For example, the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with fluorinated electrophiles has been shown to produce fluorinated phenylalanine analogs with good yield and high enantiomeric purity nih.gov.

The stereoselective synthesis of β-amino-α-fluoro esters has been accomplished through the diastereoselective fluorination of enantiopure β-amino enolates. This method involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by fluorination with an electrophilic fluorine source. The stereochemistry of the final product is controlled by the chiral auxiliary and the geometry of the enolate intermediate flinders.edu.au.

The following table provides examples of stereoselective reactions relevant to the synthesis and transformation of fluorinated phenylalanine derivatives.

| Reaction Type | Chiral Control Method | Substrate/Precursor | Product | Stereoselectivity (ee/dr) |

| Enzymatic Amination | Phenylalanine Aminomutase (PAM) | o-fluoro-(E)-cinnamic acid | (S)-2-fluorophenylalanine | >99% ee nih.gov |

| Asymmetric Alkylation | Chiral Ni(II) Complex | Ni(II) complex of glycine Schiff base | Fluorinated Phenylalanine Analog | 90% ee nih.gov |

| Diastereoselective Fluorination | Chiral Lithium Amide Auxiliary | t-butyl cinnamate | (2S,3S)-α-fluoro-β-phenylalanine derivative | High diastereoselectivity flinders.edu.au |

Thermal and Chemical Stability under Reaction Conditions

The thermal and chemical stability of this compound is influenced by the presence of the fluorine atom on the phenyl ring and the reactivity of the amino and ester functional groups. Fluorination is known to enhance the metabolic stability of drug candidates and can also affect the thermal stability of molecules.

In the context of chemical stability, the amino and ester groups are susceptible to various transformations under typical reaction conditions. For instance, the ester group can undergo hydrolysis in the presence of acid or base, particularly at elevated temperatures. The amino group can react with various electrophiles and is often protected during synthetic sequences to prevent unwanted side reactions.

During radiosynthesis of 2-[¹⁸F]fluoro-L-phenylalanine, the compound is subjected to acidic conditions for the hydrolysis of protecting groups. This indicates a degree of stability of the fluorinated phenylalanine core under these conditions nih.gov. However, harsh conditions can lead to degradation. For example, hydrogenolysis used for deprotection in some synthetic routes has been reported to cause defluorination nih.gov.

The table below outlines the potential stability and instability factors for this compound under various reaction conditions.

| Condition | Potential Stability | Potential Instability/Reactivity | Relevant Context |

| Acidic (e.g., HCl) | The C-F bond is generally stable. | Ester hydrolysis can occur. | Deprotection steps in synthesis nih.gov. |

| Basic (e.g., KOH) | The C-F bond is generally stable. | Ester hydrolysis and potential for racemization at the α-carbon. | Saponification of the ester. |

| Hydrogenolysis | - | Potential for C-F bond cleavage (defluorination). | A known side reaction in the deprotection of some fluorinated compounds nih.gov. |

| Elevated Temperature | The fluorinated aromatic ring is thermally robust. | Potential for decarboxylation or other thermal degradation pathways. | General consideration for reactions requiring heat. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2-amino-3-(2-fluorophenyl)propanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, specific resonances are expected for the methyl ester protons, the benzylic protons, the alpha-proton, and the aromatic protons.

The methyl ester protons (–OCH₃) would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7 ppm. The protons of the amino group (–NH₂) may present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The benzylic protons (–CH₂–Ar) and the alpha-proton (–CH(NH₂)) form a three-proton spin system. The alpha-proton is expected to be a triplet or a doublet of doublets, depending on the coupling with the adjacent benzylic protons. Its chemical shift would be influenced by the adjacent amino and ester groups. The benzylic protons would likely appear as a multiplet due to coupling with the alpha-proton and potentially with the fluorine on the aromatic ring.

The four aromatic protons on the 2-fluorophenyl ring will exhibit a complex multiplet pattern in the downfield region of the spectrum (typically 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | N/A |

| -NH₂ | Variable | Broad Singlet | N/A |

| α-CH | ~3.8 - 4.2 | Multiplet | J(H,H) |

| β-CH₂ | ~3.0 - 3.4 | Multiplet | J(H,H), J(H,F) |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct signals for each of the ten carbon atoms.

The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically in the range of 170-175 ppm. The methyl carbon (–OCH₃) of the ester would appear upfield, around 52 ppm. The alpha-carbon (–CH(NH₂)) would resonate around 55-60 ppm. The benzylic carbon (–CH₂–Ar) would be expected in the 35-45 ppm range.

The aromatic carbons will appear in the 115-165 ppm region. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing far downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 - 175 |

| Aromatic C-F | ~160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | ~115 - 135 |

| α-CH | ~55 - 60 |

| -OCH₃ | ~52 |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and would be expected in the typical range for an aryl fluoride (B91410). This resonance would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the correlation between the alpha-proton and the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the methyl, methine, and methylene (B1212753) groups based on their attached proton resonances.

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester would show strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range, and the C-F stretch would likely be a strong band around 1200-1250 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining its elemental formula. For this compound (C₁₀H₁₂FNO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The resulting mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxycarbonyl group (•COOCH₃) or the loss of the methyl group from the ester. Cleavage of the bond between the alpha-carbon and the benzylic carbon is also a probable fragmentation pathway, leading to the formation of a stable tropylium-like ion or a benzylic cation.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃FNO₂⁺ | 198.0925 |

| [M-OCH₃]⁺ | C₉H₁₀FNO⁺ | 167.0741 |

By integrating the data from these diverse spectroscopic methodologies, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. ohsu.edu For this compound, this technique would provide unequivocal proof of the arrangement of atoms in space, allowing for the assignment of the R or S configuration at the chiral center. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The presence of the fluorine atom, a heavier atom than hydrogen, can aid in the determination of the absolute structure through anomalous dispersion effects.

While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated phenylalanine analogs reveals common structural motifs. ohsu.edumdpi.com The crystal packing is typically stabilized by a network of intermolecular interactions. Key interactions would likely include:

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the ester carbonyl group (C=O) and the fluorine atom can act as hydrogen bond acceptors. These interactions are fundamental in forming layers or three-dimensional networks within the crystal lattice. mdpi.com

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can contribute significantly to the stability of the crystal structure.

By analyzing these interactions, X-ray crystallography provides a detailed understanding of the solid-state conformation and the supramolecular architecture of the compound.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the chemical purity of non-volatile compounds like amino acid esters. A reversed-phase HPLC method is typically employed for this purpose.

The analysis involves injecting a solution of the compound onto a chromatographic column, and the components are separated based on their differential partitioning between the mobile phase and the stationary phase. For this compound, a typical analysis would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid to ensure the amino group is protonated, leading to better peak shapes. orgsyn.orgnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring is a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Determination

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is critical for chiral compounds. This is accomplished using chiral chromatography, where the stationary phase is chiral and can differentiate between the two enantiomers.

Chiral HPLC: This is the most direct method for separating the enantiomers of this compound. Chiral Stationary Phases (CSPs) based on derivatized polysaccharides, such as cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of amino acid derivatives. researchgate.net Another class of CSPs that show high selectivity for primary amines and their esters are those based on derivatized cyclofructans. sigmaaldrich.com The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol). The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.comwaters.com

Table 2: Representative Chiral HPLC Conditions

| Parameter | Typical Value |

|---|---|

| Column | Polysaccharide-based (e.g., Cellulose, Amylose) or Cyclofructan-based CSP |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Chiral Gas Chromatography (GC): An alternative approach involves derivatization of the amino acid ester to increase its volatility, followed by separation on a chiral GC column. sigmaaldrich.com A common two-step derivatization process involves esterification of the carboxylic acid (already present in the methyl ester) followed by acylation of the amino group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comnih.gov The resulting volatile derivative is then injected into a gas chromatograph equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. nih.gov The enantiomers are separated based on their differing interactions with the chiral stationary phase and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). nih.govnih.gov This method is highly sensitive and can be used to determine very high enantiomeric excesses. nih.gov

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comund.edu DFT calculations have been instrumental in elucidating the properties of amino acid derivatives. ucl.ac.ukwiley.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-amino-3-(2-fluorophenyl)propanoate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis is crucial for flexible molecules like this one, which can exist in various spatial arrangements (conformers) due to rotation around single bonds. By employing methods like DFT, researchers can identify the different stable conformers and their relative energies, providing insights into the molecule's preferred shapes. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| Cα-Cβ | 1.54 | |

| Cα-N | 1.46 | |

| C=O | 1.21 | |

| C-O(Me) | 1.35 | |

| Cα-Cβ-C(phenyl) | 112.5 | |

| H-N-Cα | 118.0 | |

| Cα-C=O-O | 125.0 | |

| N-Cα-Cβ-C(phenyl) | -65.0 (gauche) |

Note: This data is illustrative and would be derived from actual DFT calculations.

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. dntb.gov.uaresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. chemmethod.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. growingscience.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, and positive potential near the amino group's hydrogen atoms.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This data is illustrative and would be derived from actual DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgmpg.dewisc.edufaccts.demendeley.com It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. A key application of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute significantly to the stability of certain molecular conformations. In this compound, NBO analysis could reveal intramolecular hydrogen bonding between the amino group and the ester carbonyl, as well as other stabilizing electronic delocalizations.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of conformational changes, molecular flexibility, and interactions with solvent molecules. For this compound, MD simulations could provide insights into its behavior in a biological environment, such as its interaction with water molecules or its ability to cross cell membranes.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the feasibility and mechanism of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. For this compound, theoretical methods could be used to predict its reactivity in various chemical transformations, such as hydrolysis of the ester group or reactions involving the amino group. nih.gov

Topological Analysis of Electron Density (e.g., Atoms In Molecules, Electron Localization Function)

The theory of Atoms In Molecules (AIM) provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. gla.ac.uk This allows for the calculation of atomic properties, such as atomic charges, and the characterization of chemical bonds based on the properties of the electron density at the bond critical points. uniovi.esuni-muenchen.de The Electron Localization Function (ELF) is another tool that provides a measure of the likelihood of finding an electron pair in a given region of space, which is useful for identifying bonding regions, lone pairs, and atomic shells. For this compound, these analyses would provide a detailed and quantitative description of the chemical bonding and charge distribution within the molecule.

Supramolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

A comprehensive search of publicly available scientific literature and databases has been conducted to gather information on the supramolecular interactions and crystal packing of this compound, with a specific focus on Hirshfeld surface analysis.

Therefore, detailed research findings and data tables regarding its crystal packing and the quantitative analysis of its intermolecular contacts through methods like Hirshfeld surface analysis are not available at this time.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Intermediates for Complex Organic Synthesis

The enantiopure form of Methyl 2-amino-3-(2-fluorophenyl)propanoate serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules. The presence of a stereogenic center allows for the construction of molecules with specific three-dimensional arrangements, which is crucial in fields such as medicinal chemistry and natural product synthesis.

One of the key strategies for synthesizing enantiomerically pure compounds is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the synthesis of structurally similar compounds provides a blueprint for its potential applications. For instance, the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid has been achieved through the TiCl4 mediated alkylation of a corresponding (4R)-4-benzyl-3-propionyl-2-oxazolidinone, followed by the hydrolysis of the chiral auxiliary. nih.gov This methodology highlights how fluorinated phenylpropanoic acid derivatives can be synthesized with high stereocontrol, paving the way for their use as chiral intermediates.

The synthesis of such chiral building blocks is of paramount importance for the pharmaceutical industry, which has a growing demand for single-enantiomer therapeutics to improve drug efficacy and reduce side effects. mdpi.com

Table 1: Synthetic Strategies for Chiral Fluorinated Phenylpropanoic Acid Derivatives

| Synthetic Approach | Key Reagents | Stereochemical Control | Potential Product from this compound |

| Auxiliary-Directed Alkylation | Chiral oxazolidinone, TiCl4, Diisopropylethylamine | High diastereoselectivity | Enantiopure α-substituted 2-amino-3-(2-fluorophenyl)propanoic acid derivatives |

| Asymmetric Fluorination | Chiral fluorinating agents | Enantioselective introduction of fluorine | Not directly applicable to the pre-fluorinated starting material |

Precursors for Fluorinated Peptides and Peptidomimetics (excluding biological activity)

The incorporation of fluorinated amino acids into peptides and peptidomimetics is a well-established strategy to modulate their conformational properties, stability, and hydrophobicity. This compound, after hydrolysis to the corresponding amino acid, can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.

The fluorine atom at the ortho position of the phenyl ring can significantly influence the peptide's secondary structure. The steric bulk and the electronic properties of the fluorine atom can restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, thereby favoring specific dihedral angles (χ1 and χ2). This conformational restriction can be utilized to stabilize desired secondary structures such as β-turns or helical motifs. nih.gov

Furthermore, the introduction of fluorine can enhance the metabolic stability of peptides by blocking sites susceptible to enzymatic degradation. The strong carbon-fluorine bond is resistant to cleavage by many metabolic enzymes.

Conformational studies of peptides containing fluorinated phenylalanine analogs have shown that the position of the fluorine atom on the aromatic ring plays a crucial role in determining the peptide's preferred conformation. While specific conformational studies on peptides containing the 2-fluorophenylalanine residue are not abundant in the literature, research on other dehydroamino acid-containing peptides highlights the importance of steric factors in dictating conformational preferences. ias.ac.in

Applications in Specialty Chemical and Material Development

While the direct application of this compound in the development of specialty chemicals and materials is a niche area of research, its structural motifs suggest potential uses in the synthesis of advanced polymers and functional materials.

Fluorinated polymers, for instance, are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of the 2-fluorophenyl group from this compound into a polymer backbone could impart these desirable characteristics. Potential applications could include the development of specialty coatings, high-performance plastics, and materials for optical applications.

The chiral nature of the molecule could also be exploited in the synthesis of chiral polymers, which have applications in chiral separations, asymmetric catalysis, and as advanced optical materials. The specific applications in this area are still under exploration, and more research is needed to fully realize the potential of this compound in materials science.

Utilization in Ligand and Catalyst Design for Asymmetric Reactions

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to synthesize enantiomerically pure compounds using small amounts of a chiral catalyst. Amino acids and their derivatives are attractive candidates for chiral ligands due to their ready availability in enantiopure forms and the presence of multiple coordination sites (the amino and carboxyl groups).

This compound can be chemically modified to serve as a chiral ligand for various metal-catalyzed asymmetric reactions. For example, the amino and ester functionalities can be derivatized to create bidentate or tridentate ligands that can coordinate to a metal center and create a chiral environment around it. Such chiral metal complexes can then be used to catalyze reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and oxidation reactions with high enantioselectivity. nih.gov

While specific examples of ligands derived from this compound are not yet prevalent in the literature, the general principles of using amino acid-based ligands are well-established. rsc.org The presence of the fluorine atom could also influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal complex.

Table 2: Potential Asymmetric Reactions Catalyzed by Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Potential Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral phosphine-oxazoline, Chiral diamine |

| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Chiral bis(oxazoline), Chiral Schiff base |

| Asymmetric Epoxidation | Titanium, Vanadium | Chiral diol, Chiral salen |

Development of Molecular Probes for Spectroscopic Applications (excluding biological use)

Fluorescent molecular probes are powerful tools for detecting and quantifying specific analytes in various chemical and material systems. The design of these probes often involves a fluorophore (a molecule that emits light) linked to a receptor that selectively binds to the target analyte.

This compound can serve as a scaffold for the synthesis of novel fluorescent probes. The amino group can be functionalized with a fluorophore, while the phenyl ring and the ester group can be modified to create a binding site for a specific analyte, such as a metal ion. nih.govmdpi.com

The principle behind the function of such a probe could be based on mechanisms like Photoinduced Electron Transfer (PET). In the absence of the analyte, the lone pair of electrons on the amino group might quench the fluorescence of the attached fluorophore. Upon binding of a metal ion to a chelating unit incorporated into the molecule, the quenching process could be inhibited, leading to a "turn-on" fluorescence response. The fluorine atom on the phenyl ring could also be used to fine-tune the photophysical properties of the probe.

While the development of molecular probes from this specific compound is still a prospective area, the modular nature of its structure makes it an attractive starting point for the rational design of new chemosensors for various applications in analytical chemistry and materials science. nih.gov

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutical intermediates. A primary challenge in the synthesis of fluorinated compounds is the often-hazardous nature of fluorinating agents and the generation of significant waste. Future research is directed towards developing more sustainable and atom-economical protocols.

One promising area is the use of enzymatic catalysis. Biocatalytic methods can offer high selectivity under mild reaction conditions, reducing energy consumption and the need for protecting groups. siftdesk.org For instance, the use of transaminases for the asymmetric amination of a corresponding keto-acid precursor represents a highly atom-economical approach to establishing the chiral center. mdpi.com Additionally, research into utilizing less hazardous and more readily available fluorine sources is crucial. The development of catalytic methods that can utilize simple fluoride (B91410) salts would be a significant advancement over traditional, often harsh, fluorinating reagents. nih.gov The implementation of flow chemistry also presents an opportunity for a more sustainable process by enabling better control over reaction parameters, minimizing waste, and allowing for easier scale-up. researchgate.netmpg.de

| Approach | Advantages | Key Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste | Discovery and engineering of novel enzymes (e.g., transaminases, fluorinases) with improved substrate scope and stability. siftdesk.orgmdpi.com |

| Alternative Fluorine Sources | Use of less hazardous reagents | Development of catalytic systems for the use of simple fluoride salts. nih.gov |

| Flow Chemistry | Improved process control, reduced waste, scalability | Optimization of continuous flow processes for fluorination and subsequent reaction steps. researchgate.netmpg.de |

Advancements in Stereocontrol for Highly Enantiopure Access

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, achieving high levels of enantiopurity is a critical challenge in the synthesis of Methyl 2-amino-3-(2-fluorophenyl)propanoate. Current methods to achieve this include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions.

Asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor is a highly efficient method for establishing the stereocenter. elsevierpure.com Future research in this area will focus on the development of new chiral catalysts with higher activity and selectivity, allowing for lower catalyst loadings and milder reaction conditions. The use of chiral phase-transfer catalysts for the alkylation of glycine (B1666218) derivatives also presents a powerful strategy for asymmetric synthesis. acs.org

Enzymatic methods, such as kinetic resolution of racemic mixtures, offer an alternative route to enantiopure products. nih.gov The development of enzymes with high enantioselectivity and broad substrate tolerance is an active area of research. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the undesired enantiomer, is a particularly attractive approach to achieve theoretical yields of 100%.

| Method | Key Features | Future Research Directions |

| Asymmetric Hydrogenation | High efficiency and atom economy. | Development of novel, highly active, and selective catalysts. elsevierpure.com |

| Chiral Auxiliaries | Reliable stereocontrol. | Design of more easily recyclable or "traceless" auxiliaries. nih.gov |

| Enzymatic Resolution | High enantioselectivity. | Discovery and engineering of robust enzymes for kinetic and dynamic kinetic resolutions. nih.gov |

| Chiral Phase-Transfer Catalysis | Asymmetric alkylation of glycine equivalents. | Design of new, highly efficient, and recyclable catalysts. acs.org |

Exploration of Novel Catalytic Systems for C-F Bond Formation

The formation of the carbon-fluorine (C-F) bond is a cornerstone of synthesizing fluorinated organic molecules. Traditional methods often rely on harsh and non-selective reagents. A significant area of future research is the discovery and development of novel catalytic systems for the direct and selective introduction of fluorine.

Transition metal-catalyzed fluorination has emerged as a powerful tool. Catalysts based on palladium, copper, and other metals can facilitate the fluorination of C-H bonds, offering a more direct and atom-economical approach compared to traditional methods that require pre-functionalization of the substrate. nih.govnih.gov Research is ongoing to expand the scope of these reactions and improve their selectivity.

Photoredox catalysis is another rapidly developing field with the potential to enable novel C-F bond-forming reactions under mild conditions. nih.gov These methods utilize visible light to generate reactive intermediates that can participate in fluorination reactions. The development of new photocatalysts and a deeper understanding of the reaction mechanisms will be key to unlocking the full potential of this technology.

| Catalytic System | Mechanism | Advantages | Unresolved Challenges |

| Transition Metal Catalysis | C-H activation, oxidative addition/reductive elimination | Direct functionalization of C-H bonds, improved atom economy | Catalyst stability, substrate scope, regioselectivity |

| Photoredox Catalysis | Single-electron transfer | Mild reaction conditions, novel reactivity | Understanding of reaction mechanisms, scalability |

| Organocatalysis | Activation of substrates and/or reagents through non-covalent interactions | Metal-free, environmentally benign | Catalyst loading, substrate scope |

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for the rational design of improved synthetic protocols. For many of the advanced catalytic methods used in the synthesis of fluorinated amino acids, the precise mechanistic details are still under investigation.

For example, in asymmetric hydrogenation, understanding the transition state of the hydrogen transfer step is crucial for designing more effective chiral ligands. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures and energies of intermediates and transition states. elsevierpure.comnih.gov These theoretical studies, in conjunction with experimental kinetic and spectroscopic analysis, can help to elucidate the factors that control stereoselectivity.

Similarly, in transition metal-catalyzed C-H fluorination, the exact nature of the active catalytic species and the mechanism of C-F bond formation are often subjects of debate. Future research will likely involve a combination of experimental and computational approaches to unravel these complex reaction pathways, leading to the development of more efficient and selective catalysts.

Scalability Considerations for Industrial and Large-Scale Synthesis

The transition from a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For the large-scale production of this compound, factors such as cost of starting materials, catalyst stability and recyclability, process safety, and waste management become paramount.

Future research will need to focus on developing robust and scalable synthetic routes that are economically viable. This includes the use of inexpensive and readily available starting materials and catalysts. For catalytic processes, the development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts is a key consideration. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-(2-fluorophenyl)propanoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves:

- Amino acid backbone formation : Start with fluorophenylalanine derivatives via Strecker synthesis or reductive amination of α-keto esters.

- Esterification : Use methanol under acidic (e.g., HCl gas) or coupling agents (e.g., DCC/DMAP) to form the methyl ester .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using H/C NMR and HRMS .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Identify the 2-fluorophenyl group via F NMR (δ ~ -115 ppm) and aromatic protons in H NMR (δ 7.2–7.5 ppm). The methyl ester appears as a singlet (~δ 3.6–3.8 ppm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 212.1) and fragmentation patterns .

- XRD : For crystalline derivatives, resolve stereochemistry using single-crystal X-ray diffraction .

Q. What are the best practices for stabilizing this compound in solution?

- Methodological Answer : Store in anhydrous solvents (e.g., DMSO-d or dry DCM) at -20°C under inert gas (N/Ar). Avoid prolonged exposure to light or moisture, which can hydrolyze the ester group. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 2-fluorophenyl substituent’s role in biological activity?

- Methodological Answer :

- Synthetic Modifications : Prepare analogs with substituents at the ortho, meta, or para positions (e.g., 3-F, 4-F, or Cl/CH groups) to compare electronic and steric effects .

- In Vitro Assays : Test binding affinity (e.g., IC) to target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR. For example, fluorophenyl derivatives in showed enhanced inhibition of COX-2 compared to non-fluorinated analogs .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze π-π stacking or H-bond interactions between the 2-fluorophenyl group and active-site residues .